molecular formula C6H11N3O B13996150 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B13996150
M. Wt: 141.17 g/mol
InChI Key: VKWZCPNHQCOEGY-UHFFFAOYSA-N
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Description

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound with a pyrazole ring structureThe presence of both amino and hydroxyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts such as sodium bicarbonate can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

    4-Amino-1-methylpyrazole: Shares a similar pyrazole ring structure but lacks the hydroxyl group.

    3-Amino-1-methylpyrazole: Similar structure with the amino group at a different position.

    1-Methyl-1H-pyrazol-4-amine:

Uniqueness: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(4-amino-1-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-4(10)6-5(7)3-9(2)8-6/h3-4,10H,7H2,1-2H3

InChI Key

VKWZCPNHQCOEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1N)C)O

Origin of Product

United States

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